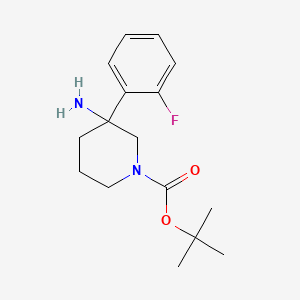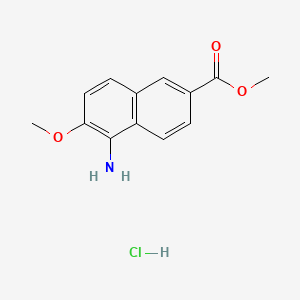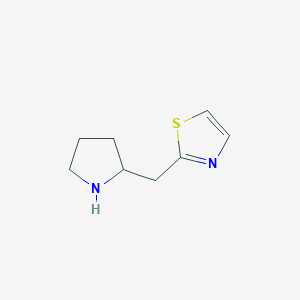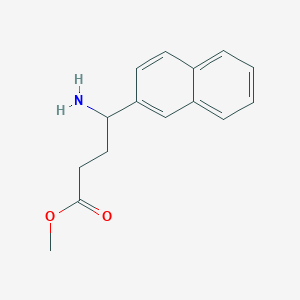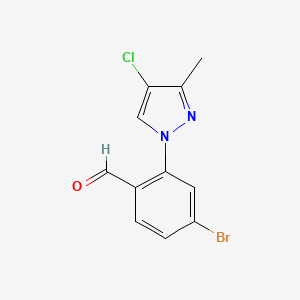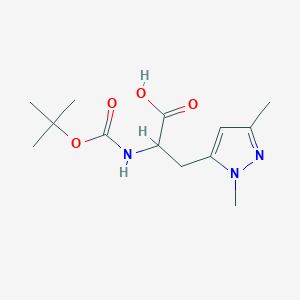
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the pyrazole moiety. One common method involves the reaction of tert-butyl chloroformate with the amino acid derivative in the presence of a base such as triethylamine. The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a versatile and scalable method for large-scale synthesis .
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions include deprotected amino acids and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection to the amino group, allowing for controlled reactions at other sites of the molecule. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exhibiting potential pharmacological effects .
類似化合物との比較
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Similar structure with a phenyl ring instead of a pyrazole ring.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar Boc protection but different amino acid backbones.
特性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
3-(2,5-dimethylpyrazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-6-9(16(5)15-8)7-10(11(17)18)14-12(19)20-13(2,3)4/h6,10H,7H2,1-5H3,(H,14,19)(H,17,18) |
InChIキー |
SQKLRPXROQGHRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


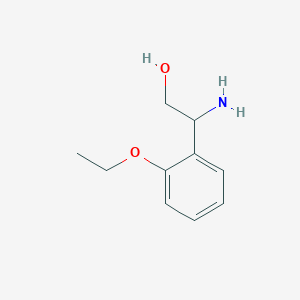
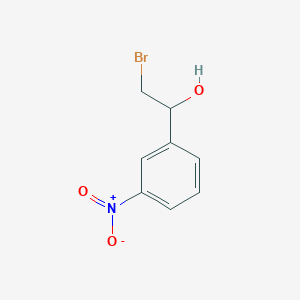
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
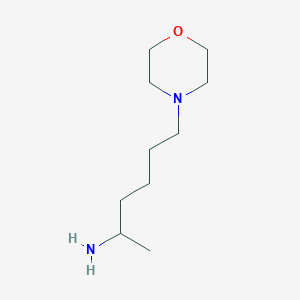
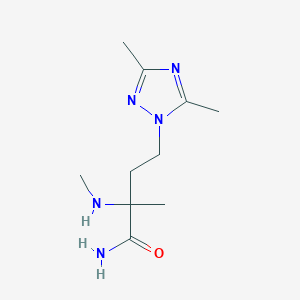
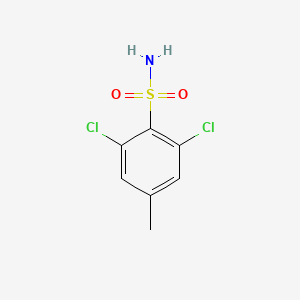
![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)
